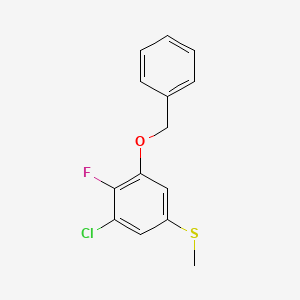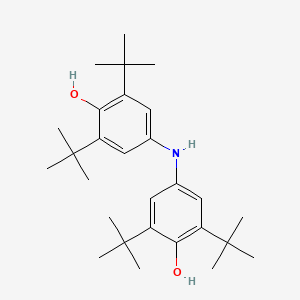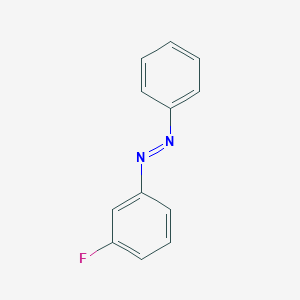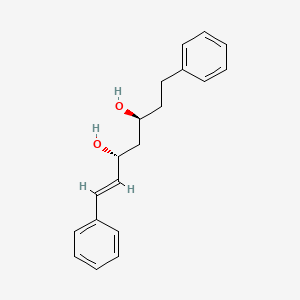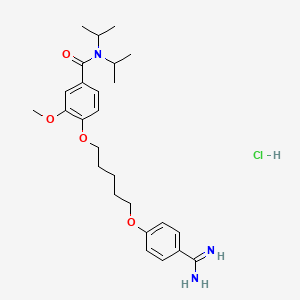
Moxilubant hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Moxilubant hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and chlorination . Industrial production methods likely involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Moxilubant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Moxilubant hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of LTB4 signaling in cancer cells, which can help in understanding cancer progression and developing new therapies.
Pharmacology: Researchers use this compound to study the pharmacokinetics and pharmacodynamics of BLT1 antagonists.
Drug Development: It serves as a lead compound for developing new drugs targeting the LTB4 pathway.
Mechanism of Action
Moxilubant hydrochloride exerts its effects by binding to the BLT1 receptor, thereby inhibiting the signaling of leukotriene B4. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and cancer progression . The molecular targets include the BLT1 receptor and associated signaling molecules, such as G-proteins and kinases .
Comparison with Similar Compounds
Moxilubant hydrochloride is unique in its high potency and specificity for the BLT1 receptor. Similar compounds include:
Montelukast sodium: Another leukotriene receptor antagonist used for asthma treatment.
Zafirlukast: A leukotriene receptor antagonist used for asthma management.
Pranlukast: A leukotriene receptor antagonist used for asthma and allergic rhinitis. Compared to these compounds, this compound has a higher potency and is primarily used in research rather than clinical settings.
Properties
Molecular Formula |
C26H38ClN3O4 |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C26H37N3O4.ClH/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1H |
InChI Key |
KGGKWACNSRKUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


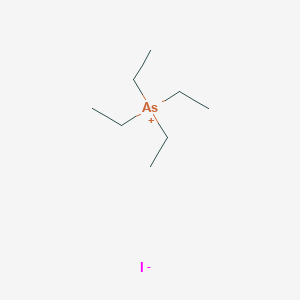
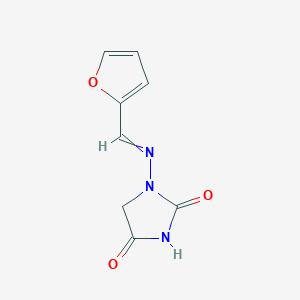
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)
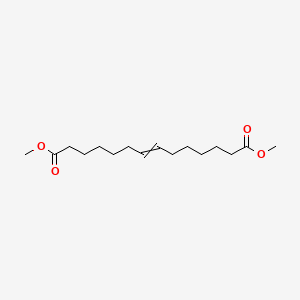

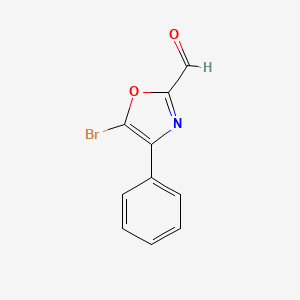
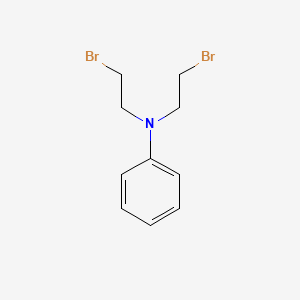
![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)
